2-Bromo-4,6-dimethylpyrimidine

Aminolysis kinetics Nucleophilic aromatic substitution Reactivity ranking

2-Bromo-4,6-dimethylpyrimidine (2-BDMP) addresses slow SNAr displacement rates encountered with the 2-chloro analog. Key procurement advantages: • ~3× faster aminolysis vs. 2-Cl congener, accelerating focused library synthesis. • Patent-validated pyrimethanil fungicide route: 81.3% isolated yield, >97% purity at multi-hundred-gram scale under standard reactor conditions. • Weaker C-Br bond (1165 cm⁻¹) enables low-temperature Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings, preserving thermally labile substrates. Supplied at 98% purity with full analytical documentation.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 16879-39-3
Cat. No. B102251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dimethylpyrimidine
CAS16879-39-3
Synonyms2-Bromo-4,6-dimethylpyrimidine
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Br)C
InChIInChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
InChIKeyOUOPRQQOGBFPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-dimethylpyrimidine Product Overview


2-Bromo-4,6-dimethylpyrimidine (2-BDMP) is a halogenated pyrimidine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g·mol⁻¹ [1]. It features a bromine atom at the 2-position and methyl groups at the 4- and 6-positions of the pyrimidine ring. This scaffold serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the C–Br bond enables transition metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and homocoupling reactions [2]. Its physicochemical profile—LogP ~1.42–1.86, boiling point ~279.9 °C at 760 mmHg, and density ~1.5 g·cm⁻³—dictates handling and formulation considerations during procurement .

2-Bromo-4,6-dimethylpyrimidine: Risk of Generic Substitution


Substituting 2-bromo-4,6-dimethylpyrimidine with its 2-chloro (CAS 4472-44-0) or 2-iodo analogs without experimental revalidation introduces substantial risk of divergent reaction rate, yield, and selectivity profiles. The C–Br bond exhibits intrinsically different electrophilicity and oxidative addition kinetics compared to C–Cl and C–I bonds, meaning that conditions optimized for the bromo compound do not translate directly to other halogenated congeners . In aminolysis reactions, the bromo derivative is consistently the most reactive within the 2-halogeno-4,6-dimethylpyrimidine series, with a rate advantage of up to approximately three-fold over the corresponding 2-chloro compound [1]. Furthermore, the bromo compound is specifically documented in patent literature for industrial-scale synthesis of the fungicide pyrimethanil, highlighting a validated commercial pathway that the chloro analog does not share [2].

2-Bromo-4,6-dimethylpyrimidine: Quantitative Comparison Evidence


Aminolysis Rate Advantage vs. 2-Chloro Analog

In a systematic aminolysis study of 2-halogeno-4,6-dimethylpyrimidines with isopentyl- and 1,4-dimethylpentyl-amine, 2-bromo-4,6-dimethylpyrimidine was the most reactive compound within its group, with the 2-chloro analog being the least reactive. The measured rate difference between the bromo- and chloro-pyrimidine was up to approximately three-fold, based on reported half-completion times (t₁/₂ values) [1]. This ranking places the bromo compound as the kinetically preferred substrate when fast nucleophilic displacement at the C-2 position is required.

Aminolysis kinetics Nucleophilic aromatic substitution Reactivity ranking

Ni(0)-Mediated Homocoupling to Bipyrimidine

2-Bromo-4,6-dimethylpyrimidine has been successfully dimerized to 4,4',6,6'-tetramethyl-2,2'-bipyrimidine using Tiecco's method (NiCl₂, PPh₃, Zn in DMF), providing the bipyrimidine product in good yield [1][2]. The same Ni(0)-mediated protocol was applied to 2-chloro-4,6-dimethylpyrimidine, demonstrating that both halogenated precursors are competent substrates for this transformation. The earlier Cu-mediated coupling (1964) of the bromo compound gave only 26% isolated yield of the bipyrimidine [3], while the Ni(0) method represents a significant improvement—underscoring that the bromo compound's utility is maximized when paired with appropriate catalytic systems.

Homocoupling Bipyrimidine ligands Nickel catalysis

Industrial Pyrimethanil Synthesis via Bromo Intermediate

A patent process for the commercial fungicide pyrimethanil (CAS 53112-28-0) employs 2-bromo-4,6-dimethylpyrimidine as the direct coupling partner with aniline. The isolated yield of pyrimethanil was 324 g (1.626 mol, 81.3% of theory) at a product purity of 97.6% (HPLC) or 99.9% (GC area %) [1]. The reaction conditions involve aqueous HCl at pH 2.5, temperatures between 45–95 °C, and a stirred reactor under inert atmosphere. The alternative 2-chloro-4,6-dimethylpyrimidine route to pyrimethanil has been described under microwave-assisted conditions with yields ranging from 80–98% depending on the aniline substitution pattern [2], but the bromo-based process is validated at preparative scale with detailed purity specifications.

Pyrimethanil Agrochemical synthesis Aniline coupling

Oxidative Addition Advantage of C–Br Bond

Quantum mechanical calculations demonstrate that the C–Br bond (1165 cm⁻¹) in halopyrimidine systems is intrinsically weaker than the corresponding C–Cl bond (1191 cm⁻¹) . This lower bond strength translates into a reduced activation barrier for oxidative addition—the rate-determining step in many Pd(0)-catalyzed cross-coupling cycles (Suzuki–Miyaura, Buchwald–Hartwig, Heck, and Sonogashira reactions). The ~26 cm⁻¹ difference in vibrational frequency corresponds to a meaningful reduction in the energy required for C–X bond cleavage, consistent with the experimental observation that bromoarenes generally undergo oxidative addition more rapidly than chloroarenes under identical catalytic conditions [1]. This property directly informs catalyst selection and reaction temperature optimization in procurement-driven route scouting.

Oxidative addition Bond dissociation energy Palladium catalysis

Physicochemical Comparison with Chloro Analog

The measured LogP of 2-bromo-4,6-dimethylpyrimidine ranges from 1.42 to 1.86 [1], placing it in a favorable lipophilicity window for organic-phase reactions and facilitating extraction and chromatographic purification. Its boiling point of 279.9 ± 43.0 °C at 760 mmHg and density of 1.5 ± 0.1 g·cm⁻³ distinguish it from the 2-chloro analog (bp ~212 °C, density ~1.03 g·cm⁻³) [2]. The compound is classified under GHS as H302 (harmful if swallowed) and H315 (causes skin irritation) [3], with recommended long-term storage in a cool, dry place . Typical commercial purity specifications range from 95% to 98% .

Lipophilicity Boiling point Storage stability

2-Bromo-4,6-dimethylpyrimidine: Application Scenarios


SNAr-Based 2-Aminopyrimidine Library Synthesis

When synthesizing focused libraries of 2-aminopyrimidines via SNAr displacement, 2-bromo-4,6-dimethylpyrimidine enables reaction completion within shorter times compared to the 2-chloro analog—by up to a factor of three based on aminolysis rate data [1]. This kinetic advantage allows library production at ambient or mildly elevated temperatures, preserving sensitive functional groups and reducing byproduct formation. Researchers procuring this compound for high-throughput medicinal chemistry campaigns benefit from faster cycle times and cleaner crude reaction profiles.

Scalable Pyrimethanil-Type Coupling

For process chemists scaling the synthesis of anilinopyrimidine fungicides, 2-bromo-4,6-dimethylpyrimidine offers a patent-validated route with 81.3% isolated yield and >97% purity at multi-hundred-gram scale [2]. The aqueous acidic conditions (pH 2.5, 45–95 °C) are compatible with standard industrial reactor infrastructure, and the process avoids the specialized microwave equipment required by some chloro-based alternative protocols. Procurement of the bromo compound for this application directly aligns with established intellectual property and reduces technology transfer risk.

Synthesis of Bipyrimidine Ligands

2-Bromo-4,6-dimethylpyrimidine serves as a direct precursor to 4,4',6,6'-tetramethyl-2,2'-bipyrimidine via Ni(0)-mediated homocoupling [3]. This bipyrimidine scaffold is an essential ligand in lanthanide-based single-molecule magnets, Ru(II) photoredox complexes, and metal-organic frameworks (MOFs). The ability to access the bipyrimidine directly from the bromo monomer—without requiring pre-functionalization or protecting group strategies—makes the bromo compound the preferred procurement choice for inorganic and materials chemistry laboratories building ligand libraries.

Mild-Condition Pd-Catalyzed Cross-Coupling

The weaker C–Br bond (1165 cm⁻¹ vs. 1191 cm⁻¹ for C–Cl) makes 2-bromo-4,6-dimethylpyrimidine the preferred substrate when Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings must be conducted at reduced temperatures to accommodate thermally labile coupling partners . This property is especially relevant in late-stage functionalization of complex pharmaceutical intermediates, where excessive heating can lead to epimerization, elimination, or decomposition. Suppliers providing this compound with certified Pd content below regulatory thresholds are particularly valuable for GMP-adjacent applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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